CY5-N3

Oligonucleotide labeling Click chemistry Conjugation efficiency

CY5-N3 (Cyanine5-azide, CAS 1621101-43-6 for the sulfo form; CAS 1267539-32-1 for the non-sulfonated chloride salt) is a far-red fluorescent dye belonging to the pentamethine cyanine family, functionalized with an azide (-N₃) group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition click chemistry. Its Cy5 fluorophore core provides excitation/emission maxima at approximately 646-651 nm / 662-670 nm with an extinction coefficient of 250,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.2 (non-sulfonated) to 0.28 (di-sulfonated).

Molecular Formula C36H46N6O7S2
Molecular Weight 738.9 g/mol
Cat. No. B15606410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY5-N3
Molecular FormulaC36H46N6O7S2
Molecular Weight738.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49)
InChIKeyLSISYTNZXRYXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CY5-N3 (Cyanine5 Azide) for Bioorthogonal Click Chemistry: Procurement-Relevant Product Profile and Spectral Baseline


CY5-N3 (Cyanine5-azide, CAS 1621101-43-6 for the sulfo form; CAS 1267539-32-1 for the non-sulfonated chloride salt) is a far-red fluorescent dye belonging to the pentamethine cyanine family, functionalized with an azide (-N₃) group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition click chemistry [1]. Its Cy5 fluorophore core provides excitation/emission maxima at approximately 646-651 nm / 662-670 nm with an extinction coefficient of 250,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.2 (non-sulfonated) to 0.28 (di-sulfonated) . The compound is supplied as a dark blue solid with HPLC purity typically exceeding 95% and is soluble in DMSO, DMF, and (for sulfonated variants) aqueous buffers, enabling applications in biomolecule labeling, live-cell imaging, and in vivo fluorescence detection .

Why CY5-N3 Cannot Be Replaced by Cy5 NHS Ester or Cy5 DBCO: Conjugation Chemistry Defines the Procurement Decision


CY5-N3, Cy5 NHS ester, and Cy5 DBCO all carry the identical Cy5 fluorophore but differ fundamentally in their conjugation chemistry, making them non-interchangeable in practice. Cy5 NHS ester targets primary amines (lysine residues) via acylation, producing heterogeneous labeling with variable stoichiometry and requiring 10-fold molar excess, yet achieving only 60-100% completeness [1]. Cy5 DBCO reacts exclusively via copper-free SPAAC with azide-modified targets, but imposes the synthetic burden of azide incorporation on the target molecule rather than the dye [2]. CY5-N3 reverses this paradigm: the azide is pre-installed on the dye, allowing the user to functionalize their target with a simple terminal alkyne and then achieve essentially quantitative (~100%) click labeling with only 1.2-1.5 equivalents of dye excess under mild conditions [1]. This fundamental difference in reaction stoichiometry, labeling completeness, and target functionalization strategy means that substituting CY5-N3 with an NHS ester or DBCO variant will alter labeling efficiency, purity, and experimental reproducibility.

CY5-N3 Procurement Evidence: Quantitative Differentiation Against NHS Ester, DBCO, Alexa Fluor 647, and Sulfonated Analogs


Click Chemistry (CY5-N3) vs. NHS Ester Labeling: Completeness, Dye Excess, and Raw Purity Comparison

CY5-N3 via copper-catalyzed click chemistry achieves 99-100% labeling completeness using only 1.2-1.5 equivalents of dye excess, compared to NHS ester-based labeling which achieves 60-100% completeness but requires 10 equivalents of dye excess. The raw labeling mixture purity for click chemistry is ≥95%, versus 60-95% for NHS ester methods [1]. This difference is attributed to the bioorthogonal nature of the azide-alkyne reaction, which proceeds with minimal side reactions, whereas NHS ester hydrolysis competes with aminolysis under aqueous conditions, consuming excess reagent and generating impurities [2].

Oligonucleotide labeling Click chemistry Conjugation efficiency

Quantitative Conjugation Efficiency of CY5-N3: Essentially Complete PPMO Labeling Verified by RP-HPLC

In a direct experimental study, CY5-azide was coupled to alkyne-functionalized peptide-phosphorodiamidate morpholino oligonucleotide (PPMO) conjugates via copper(I)-mediated click chemistry. Each conjugation reaction was completed in approximately 2 hours, and the conversion efficiency was found to be essentially quantitative as judged by the disappearance of unlabeled PPMO by analytical RP-HPLC. The overall isolated yields after purification were 63% and 51% for two different PPMO constructs, with the labeled product eluting approximately 3 minutes later than the unlabeled precursor on the RP-HPLC column, enabling straightforward purification monitoring [1]. Critically, the Cy5-labeled PPMOs retained full biological activity in an exon-skipping assay, demonstrating that neither the alkyne introduction nor the Cy5 conjugation compromised function [1].

Peptide-PMO conjugates HPLC analysis Click chemistry kinetics

Sulfonated vs. Non-Sulfonated CY5-N3: Extinction Coefficient and Quantum Yield Differentiation

Within the CY5-N3 product family, sulfonation status significantly impacts photophysical performance. The non-sulfonated Cy5 azide (CAS 1267539-32-1) has an extinction coefficient of 250,000 L·mol⁻¹·cm⁻¹ and a quantum yield of 0.2 . The di-sulfonated variant (diSulfo-Cy5 azide, CAS 2055138-89-9) exhibits an extinction coefficient of 271,000 L·mol⁻¹·cm⁻¹ and a quantum yield of 0.28 [1]. This represents an 8.4% increase in extinction coefficient and a 40% relative increase in quantum yield (0.28 vs. 0.20), yielding an approximately 50% higher theoretical brightness (ε × Φ product: 75,880 vs. 50,000) . Additionally, sulfonation confers water solubility, eliminating the need for organic co-solvents and reducing dye-dye aggregation that causes fluorescence self-quenching in protein conjugates [2].

Fluorescence quantum yield Extinction coefficient Sulfonation effect

CY5-N3 vs. Cy5 Picolyl Azide: Signal Intensity and Copper Catalyst Requirement Trade-Off

Cy5 Picolyl Azide, an engineered derivative of CY5-N3 incorporating a copper-chelating picolyl motif, has been reported to achieve up to a 40-fold increase in CuAAC signal intensity compared to conventional azides (including standard CY5-N3) and enables at least a 10-fold reduction in copper catalyst concentration without sacrificing labeling efficiency . While this makes Cy5 Picolyl Azide advantageous for detecting low-abundance targets or for live-cell applications where copper toxicity is a concern, it comes at a significantly higher procurement cost and a larger molecular weight (953.15 vs. ~601-739 g/mol for standard CY5-N3), which may affect conjugate properties such as cell permeability or target binding . Standard CY5-N3 remains the preferred choice when copper concentration is not limiting and cost-effectiveness is prioritized.

Picolyl azide Copper-chelating CuAAC enhancement

Photostability of Cy5-Class Dyes vs. Alexa Fluor 647: Implications for CY5-N3 in Protein Conjugate Applications

A landmark comparative study by Berlier et al. (2003) demonstrated that while Cy5 and Alexa Fluor 647 share nearly identical absorption maxima, emission maxima, Stokes shifts, and extinction coefficients as NHS ester dyes, Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5 [1]. Furthermore, protein conjugates of Cy5 exhibited prominent blue-shifted shoulder peaks indicative of dye aggregation and fluorescence self-quenching, whereas Alexa Fluor 647 conjugates showed only minor shoulder peaks. At high degrees of labeling, Alexa Fluor 647 protein conjugates were significantly more fluorescent than Cy5 conjugates [1]. This constitutes a class-level limitation of the Cy5 fluorophore that also applies to CY5-N3 when used to prepare highly labeled protein conjugates. However, CY5-N3 retains practical advantages: its click chemistry compatibility enables site-specific labeling strategies that can mitigate aggregation by controlling the degree and location of labeling, and its far-red emission (662-670 nm) provides low tissue autofluorescence background relative to shorter-wavelength dyes .

Photobleaching Fluorophore comparison Protein conjugates

Dual CuAAC/SPAAC Reactivity of CY5-N3: Versatility Advantage Over Single-Mechanism Dyes

CY5-N3 is compatible with both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry, reacting with terminal alkynes via CuAAC and with strained cyclooctynes (DBCO, BCN) via SPAAC . This dual reactivity contrasts with Cy5 DBCO, which is restricted to SPAAC with azide-modified targets, and with Cy5 alkyne, which is restricted to CuAAC with azide-modified targets . For in vitro applications where copper catalysis is tolerated, CuAAC with CY5-N3 offers the fastest kinetics and lowest reagent cost; for live-cell or in vivo applications where copper toxicity is a concern, the same CY5-N3 reagent can be paired with a DBCO-functionalized target for copper-free SPAAC without changing the detection dye . The SPAAC reaction with DBCO partners is reported to complete in less than 1 hour, and the CuAAC reaction completes in approximately 2 hours under standard conditions [1].

CuAAC SPAAC Bioorthogonal chemistry

CY5-N3 Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Use


Oligonucleotide Probe Manufacturing: High-Yield, Low-Excess Labeling for Cost-Sensitive Production

For contract research organizations and core facilities producing fluorescent oligonucleotide probes at scale, CY5-N3 click chemistry labeling is the method of choice based on its demonstrated 99-100% completeness with only 1.2-1.5 equivalents of dye excess, compared to 10 equivalents required for NHS ester labeling [1]. The higher raw purity (≥95% vs. 60-95%) reduces HPLC purification burden, and the method is explicitly documented as 'more scalable' and yielding 'more pure probes with higher yield, requiring less purifying effort' [1]. The essentially quantitative conversion of CY5-azide to alkyne-functionalized oligonucleotides has been independently verified by RP-HPLC in peer-reviewed studies [2], providing procurement confidence for production environments where batch-to-batch consistency and cost per labeled unit are critical metrics.

Therapeutic Oligonucleotide Conjugate Development: Bioactivity-Preserving Labeling with HPLC-Verified Homogeneity

CY5-N3 is uniquely suited for labeling therapeutic peptide-oligonucleotide conjugates, as demonstrated by Shabanpoor and Gait (2013), who achieved essentially quantitative conjugation of Cy5-azide to alkyne-functionalized PPMOs with full retention of biological activity in an exon-skipping assay [1]. The labeled product was readily resolved from unlabeled precursor by RP-HPLC with a ~3-minute retention time shift, enabling straightforward purification and quality control [1]. For groups developing antisense oligonucleotide therapies or siRNA conjugates where homogeneous product characterization and preserved pharmacological activity are regulatory requirements, CY5-N3 provides a validated labeling strategy documented in peer-reviewed literature.

Live-Cell and In Vivo Imaging: Dual CuAAC/SPAAC Capability for Workflow Flexibility

CY5-N3 supports both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry from a single reagent [1]. For live-cell imaging where copper cytotoxicity must be avoided, CY5-N3 can be paired with DBCO-functionalized targeting moieties for SPAAC labeling completing in under 1 hour [2]. For fixed-cell or in vitro applications where copper is tolerated, the same CY5-N3 stock can be used with simpler, lower-cost terminal alkyne-functionalized targets via CuAAC, completing in approximately 2 hours . This dual reactivity eliminates the need to qualify and stock separate dyes for different experimental contexts. The far-red emission (662-670 nm) provides low tissue autofluorescence and sufficient tissue penetration for small-animal imaging, as supported by published in vivo applications of Cy5-azide-functionalized probes [3].

Single-Molecule and Low-Abundance Target Detection: Sulfonated CY5-N3 for Maximum Brightness

For super-resolution microscopy, single-molecule fluorescence, or detection of low-abundance biomarkers where every photon counts, the di-sulfonated CY5-N3 variant (ε = 271,000, Φ = 0.28) provides approximately 52% higher theoretical brightness (ε × Φ = 75,880) compared to the non-sulfonated form (ε × Φ = 50,000) [1][2]. The sulfonate groups additionally confer water solubility and reduce dye-dye aggregation that causes fluorescence self-quenching in densely labeled conjugates . Procurement of the di-sulfonated variant is specifically recommended when detection sensitivity is the primary performance criterion and the ~40% quantum yield advantage over the standard form justifies the potentially higher cost [1].

Technical Documentation Hub

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